1-Amino-1,3-dimethylthiourea hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H10ClN3S |
|---|---|
Molecular Weight |
155.65 g/mol |
IUPAC Name |
1-amino-1,3-dimethylthiourea;hydrochloride |
InChI |
InChI=1S/C3H9N3S.ClH/c1-5-3(7)6(2)4;/h4H2,1-2H3,(H,5,7);1H |
InChI Key |
QRYNIYMDKLHSBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)N.Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Substituted Thioureas
Oxidation Reaction Mechanisms of 1,3-Dimethylthiourea
The oxidation of 1,3-dimethylthiourea (DMTU) has been a subject of detailed mechanistic studies, particularly with oxidizing agents like acidic bromate (B103136). These investigations reveal a complex interplay of kinetics, stoichiometry, and intermediate species that characterize the transformation of the sulfur center.
The stoichiometry of the reaction between DMTU and acidic bromate is dependent on the relative concentrations of the reactants. When DMTU is in excess, the reaction proceeds with a 4:3 molar ratio of bromate to DMTU. psu.educhimia.ch However, in the presence of excess acidic bromate, the stoichiometry shifts to an 8:5 ratio. psu.educhimia.ch
The reaction exhibits characteristics of a "clock reaction" when bromate is in excess, marked by an initial quiescent period before the rapid formation of bromine. psu.educhimia.ch The appearance of bromine signifies the complete consumption of DMTU, as the direct reaction between bromine and DMTU is significantly faster than the reactions that produce bromine. psu.educhimia.ch Kinetic studies have determined the bimolecular rate constant for the reaction of aqueous bromine with DMTU to be (1.95 ± 0.15) × 10⁵ M⁻¹ s⁻¹. psu.educhimia.ch
| Reactant Conditions | Stoichiometric Ratio (BrO₃⁻ : DMTU) | Overall Reaction Equation |
|---|---|---|
| Excess DMTU | 4 : 3 | 4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻ psu.educhimia.ch |
| Excess Acidic Bromate | 8 : 5 | 8BrO₃⁻ + 5CS(NHMe)₂ + H₂O → 5SO₄²⁻ + 5CO(NHMe)₂ + 4Br₂ + 2H⁺ psu.educhimia.ch |
The oxidation of the sulfur center in DMTU to sulfate (B86663) is an eight-electron transfer process. psu.edu Evidence from electrospray ionization (ESI) mass spectrometry suggests a pathway that proceeds through several unstable oxoacid intermediates. psu.educhimia.ch The proposed sequence involves the initial oxidation of DMTU to a sulfenic acid (R-SOH), which is then rapidly oxidized further to a sulfinic acid (R-SO₂H) and then a sulfonic acid (R-SO₃H), before the final formation of sulfate and the desulfurized product, 1,3-dimethylurea. psu.educhimia.ch
The initial oxidation of DMTU to the sulfenic acid is considered the rate-determining step. psu.edu Unlike the oxidation of tetramethylthiourea (B1220291), where these oxoacid intermediates are more stable and abundant, in the case of DMTU, they are extremely unstable and are quickly oxidized or decomposed upon formation. psu.educhimia.ch Electron Paramagnetic Resonance (EPR) spectroscopy has implicated the involvement of more than one set of radical species in the process, although the absence of dimeric DMTU species suggests that the formation of thiyl radicals is negligible. psu.educhimia.ch
A postulated mechanism involves an initial autocatalytic buildup of bromide ions, which then fuels the formation of more reactive oxidizing species such as HBrO₂ and HOBr. researchgate.net These species are more potent oxidants than bromic acid and rapidly oxidize the sulfur intermediates. psu.edu
The nature of substituents on the nitrogen atoms of the thiourea (B124793) molecule significantly influences the reactivity of the sulfur center and the stability of reaction intermediates. Studies comparing the oxidation of 1,3-dimethylthiourea (DMTU) with that of tetramethylthiourea (TMTU) show that DMTU is less able to stabilize the intermediate sulfenic and sulfinic oxoacids. psu.edu
In a separate study involving the oxidation of 1,3-dimethyl-2-thiourea by 3,7-bis(dimethylamino)phenazothionium chloride, it was noted that while changing the substituents on the nitrogen atoms can affect the rate of the reaction, the fundamental mechanism remains the same because the primary reaction site is the sulfur center. amberlabstore.com The reaction with DMTU was found to be faster than with unsubstituted thiourea, suggesting that the methyl groups enhance the electron-donating ability of the nitrogen atoms, thereby increasing the nucleophilicity and reactivity of the sulfur atom. amberlabstore.com This enhancement points to an outer-sphere electron transfer mechanism, where a precursor complex is likely not formed prior to the electron transfer event. amberlabstore.com
| Reaction | Rate Constant (k) | Conditions |
|---|---|---|
| Aqueous Br₂ + DMTU | (1.95 ± 0.15) × 10⁵ M⁻¹ s⁻¹ psu.educhimia.ch | Ionic strength maintained at 1.0 M |
| 3,7-bis(dimethylamino)phenazothionium chloride + DMTU | 11.44 x 10⁻² ± 0.04 dm³ mol⁻¹ s⁻¹ amberlabstore.com | [H⁺] = 0.2 mol dm⁻³, T = 31.0 ± 1.0°C |
Nucleophilic Catalysis Facilitated by N,N'-Dimethylthiourea
While the sulfur atom in N,N'-dimethylthiourea exhibits nucleophilic character in oxidation reactions, in the context of organocatalysis, the thiourea moiety primarily functions not as a direct nucleophile but as a powerful hydrogen-bond donor. This ability is harnessed in bifunctional catalysts to facilitate nucleophilic reactions through a dual-activation mechanism. chimia.chresearchgate.net
In bifunctional thiourea catalysis, the catalyst possesses both a hydrogen-bond donating thiourea group and a Brønsted basic site, often a tertiary amine, within the same molecule. chimia.chresearchgate.net This design allows for the simultaneous activation of both the electrophile and the nucleophile. chimia.ch
The mechanistic pathway involves the thiourea N-H protons forming strong, dual hydrogen bonds with an electrophile (e.g., a nitroolefin or an imine). rsc.org This interaction polarizes the electrophile, increases its reactivity, and lowers the energy of the transition state for nucleophilic attack. mit.edu Concurrently, the basic amino group on the catalyst interacts with the nucleophile (e.g., an active methylene (B1212753) compound), increasing its nucleophilicity through deprotonation or hydrogen bonding. rsc.orgresearchgate.net This dual activation, where the catalyst acts as a non-covalent template to bring both reactants together in a specific orientation, is crucial for achieving high reaction rates and enantioselectivity in asymmetric synthesis. chimia.ch
The term "nucleophilic catalysis" in the context of N,N'-dimethylthiourea is nuanced. While related isothioureas can act as true nucleophilic catalysts by forming a covalent intermediate with the substrate (e.g., in acyl transfer reactions), the thiourea moiety itself typically facilitates reactions through non-covalent interactions. psu.edu
The role of the thiourea group is to act as a Lewis acid or hydrogen-bond donor. rsc.org The two N-H protons form a "clamp-like" binding motif with electron-rich centers on the electrophilic substrate, such as oxygen or nitrogen atoms. mit.edu This hydrogen bonding activates the electrophile, making it more susceptible to attack by a nucleophile. rsc.org Therefore, the thiourea moiety does not itself act as the attacking nucleophile but is instrumental in facilitating the nucleophilic addition. This mode of action is more accurately described as general acid catalysis mediated by hydrogen bonding, which is a cornerstone of how thiourea-based organocatalysts function. chimia.ch
Reaction Mechanisms with 1,2-Diketones Under Varied Conditions
The reaction of substituted thioureas with 1,2-dicarbonyl compounds, such as 1,2-diketones, represents a significant pathway for the synthesis of various five-membered heterocyclic systems. These reactions are typically conducted in the presence of a base, and the nature of the final product is heavily influenced by the substitution pattern of the thiourea, the structure of the diketone, and the specific reaction conditions employed. For a compound like 1-Amino-1,3-dimethylthiourea, the presence of multiple nucleophilic nitrogen atoms and a sulfur atom allows for complex reaction pathways. The initial step in these mechanisms is generally the nucleophilic attack of one of the nitrogen atoms or the sulfur atom of the thiourea on one of the electrophilic carbonyl carbons of the 1,2-diketone. researchgate.netnih.gov
The condensation of substituted thioureas with 1,2-diketones like benzil (B1666583) can lead to the formation of cyclic thiohydantoin derivatives. studylib.netresearchgate.net The accepted mechanism for this transformation involves an initial nucleophilic attack by a thiourea nitrogen on a carbonyl carbon of the diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting diol intermediate is unstable and undergoes a base-catalyzed pinacol-type rearrangement, which involves a 1,2-shift of a substituent (e.g., a phenyl group in the case of benzil) to an adjacent carbon, leading to the formation of a stable 5,5-disubstituted-2-thiohydantoin ring system. researchgate.netstudylib.net
For 1-Amino-1,3-dimethylthiourea, the reaction with a generic 1,2-diketone (R-CO-CO-R) would proceed as follows:
Nucleophilic Attack: The N-1 amino group or the N-3 nitrogen attacks one of the carbonyl carbons.
Cyclization: The other nitrogen atom performs an intramolecular attack on the second carbonyl carbon, forming a five-membered ring intermediate.
Rearrangement/Dehydration: This intermediate can then undergo rearrangement and dehydration to yield the final thiohydantoin product.
Alternatively, the reaction can lead to the formation of tetrahydroimidazole derivatives, specifically imidazolidine-2-thiones. researchgate.net This pathway may be favored under different conditions or with different substitution patterns. The mechanism would similarly involve initial adduct formation followed by cyclization and dehydration, but the final ring structure retains the imidazole (B134444) core without undergoing the extensive rearrangement seen in thiohydantoin formation.
The elucidation of these complex reaction mechanisms relies heavily on the use of modern spectroscopic techniques to identify both stable products and transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the final structure of the purified products. researchgate.netnih.gov By comparing the spectra of the reactants and products, chemists can track the disappearance of key signals (e.g., the carbonyl carbons of the diketone) and the appearance of new ones (e.g., the thiocarbonyl (C=S) carbon signal typically found far downfield, around 180 ppm, and new N-H or C-H signals corresponding to the heterocyclic ring). researchgate.netmdpi.com Advanced 2D NMR techniques, such as HSQC and HMBC, can further confirm connectivity within the molecule. ipb.pt
Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the functional groups involved in the reaction. The disappearance of the characteristic C=O stretching bands of the 1,2-diketone (typically around 1680-1710 cm⁻¹) and the appearance of C=S (around 1200-1250 cm⁻¹) and N-H stretching bands provide strong evidence for the formation of the thiohydantoin or imidazole-2-thione ring. researchgate.netmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the reaction products, corroborating the proposed structures. mdpi.com
Time-resolved spectroscopic methods, such as transient infrared spectroscopy, can provide insight into the bonding and dynamics of short-lived intermediates, particularly the hydrogen-bonding motifs that often play a critical role in the catalytic cycle. acs.org
The direct observation of reaction intermediates in these multi-step syntheses is challenging due to their low concentration and short lifetimes. However, their existence is inferred from mechanistic principles and, in some cases, can be supported by trapping experiments or computational studies. studylib.net
In the reaction between thioureas and 1,2-diketones, a key proposed intermediate is the five-membered ring diol formed after the initial condensation but before the final rearrangement or dehydration step. studylib.net While typically unstable, its formation is a prerequisite for the subsequent pinacol (B44631) rearrangement that yields the thiohydantoin product.
In related reactions, such as the Hantzsch thiazole (B1198619) synthesis involving α-haloketones and thioureas, an open-chain S-alkylated intermediate is formed first. nih.gov A similar open-chain adduct, formed by the attack of a thiourea nitrogen on a carbonyl group, is a plausible initial intermediate in the reaction with 1,2-diketones before ring closure occurs. Spectroscopic techniques operating at low temperatures or on very short timescales are often required to obtain direct evidence of these transient species. acs.org
Substitution Reaction Kinetics and Thermodynamics in Metal-Thiourea Complexes
Substituted thioureas are excellent ligands for a variety of transition metals, particularly for square planar d⁸ metal ions such as Palladium(II) and Platinum(II). The study of ligand substitution reactions in these complexes is fundamental to understanding their reactivity and potential applications in catalysis and medicine. These reactions typically proceed via an associative mechanism. libretexts.orgjsscacs.edu.in
Ligand substitution reactions in square planar complexes almost invariably follow an associative pathway, which can be classified as either an associative (A) or an interchange associative (Iₐ) mechanism. This pathway involves the initial approach of the incoming ligand (the thiourea) to the metal complex, forming a five-coordinate intermediate, most commonly with a trigonal bipyramidal geometry. jsscacs.edu.inlibretexts.orgecontent.in This intermediate then loses the leaving group to generate the final four-coordinate product.
A key indicator of an associative mechanism is the activation entropy (ΔS‡). The formation of a more ordered five-coordinate transition state from two separate species results in a significant decrease in entropy, leading to a large negative value for ΔS‡. econtent.in The lability, or the rate at which ligands are exchanged, is highly dependent on the metal center, with rates for analogous d⁸ complexes generally following the trend: Ni(II) >> Pd(II) > Pt(II). econtent.in
| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
| [Pt(dien)Cl]⁺ + py | 44 | -100 | Associative (Iₐ) |
| [Pt(dien)Br]⁺ + py | 48 | -96 | Associative (Iₐ) |
| [Pt(dien)I]⁺ + py | 53 | -105 | Associative (Iₐ) |
| [Pd(dien)Cl]⁺ + py | 36 | -84 | Associative (Iₐ) |
| Data shows typical activation parameters for associative substitution reactions in square planar complexes. |
The rate of substitution is profoundly influenced by several factors, including the nature of the entering ligand, the leaving group, and the ligands already coordinated to the metal. The substituents on the thiourea ligand play a critical role in modulating its nucleophilicity and steric profile, thereby affecting the reaction rate.
For the direct substitution pathway (k₂), a more nucleophilic entering ligand will attack the metal center more rapidly. Therefore, electron-donating groups on the thiourea would be expected to increase the reaction rate, while bulky substituents may decrease the rate due to steric hindrance during the formation of the crowded five-coordinate intermediate.
The trans effect also has a dominant impact on the reaction kinetics. The trans effect is the labilization of a ligand that is positioned trans to another ligand. Thiourea and its derivatives are known to be strong trans-directing ligands, meaning they significantly weaken the bond of the ligand opposite to them, leading to a dramatic increase in the rate of its substitution. jsscacs.edu.in This effect is crucial in preparative coordination chemistry for directing the stereochemical outcome of a reaction.
| Nucleophile (Y) | k₂ (M⁻¹s⁻¹) for [Pt(dien)Cl]⁺ + Y |
| Pyridine | 1.0 x 10⁻³ |
| I⁻ | 1.1 x 10⁻¹ |
| SCN⁻ | 1.8 x 10⁻¹ |
| Thiourea (tu) | 6.6 |
| Data illustrates the high nucleophilicity and reactivity of thiourea compared to other common ligands in substitution reactions at a Pt(II) center. |
Coordination Chemistry of Thiourea Derivatives
Ligand Properties and Versatile Coordination Modes of Thioureas
Thiourea (B124793) ligands, characterized by the N-(C=S)-N fragment, are structurally adaptable due to their σ-donating and π-acidic characteristics. mdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for a multitude of bonding possibilities and coordination modes with a wide range of metal centers. tandfonline.comuobasrah.edu.iq Thioureas can coordinate as neutral ligands, or they can be deprotonated to act as monoanions or dianions. tandfonline.commdpi.com Common coordination modes include monodentate, bidentate, and bridging, leading to the formation of diverse molecular and supramolecular structures. mdpi.com
The coordination versatility of thiourea derivatives is rooted in the combination of sulfur and nitrogen donor atoms. tandfonline.com Typically, in neutral media, thioureas coordinate to metal ions as monodentate ligands through the sulfur atom. uobasrah.edu.iqmdpi.com The sulfur atom is considered a soft donor and generally prefers to bind with soft metal ions. However, upon deprotonation in basic media, the nitrogen atom can also participate in coordination, leading to chelation. mdpi.com
This can result in various coordination behaviors:
Monodentate S-coordination: The most common mode, where the ligand binds to the metal center solely through the sulfur atom. mdpi.com
Bidentate N,S-coordination: In this mode, the ligand chelates to the metal center using both a nitrogen and the sulfur atom, often forming a stable four-membered ring. tandfonline.commdpi.comnih.gov
Bidentate O,S-coordination: For acylthiourea derivatives, which contain an additional carbonyl group, coordination can occur through the sulfur and oxygen atoms, forming a six-membered chelate ring. rsc.org
Bridging: Thiourea ligands can also bridge two metal centers, contributing to the formation of polynuclear complexes. mdpi.com
The specific coordination mode adopted often depends on the reaction conditions, such as the pH. For example, in neutral or acidic conditions, S-coordination is favored, while in the presence of a base, deprotonation can facilitate N,S-chelation. mdpi.com
The coordination behavior of thiourea ligands is significantly influenced by both steric and electronic factors, which can be modulated by the substituents on the nitrogen atoms. researchgate.netnih.gov
Steric Factors: The size and bulkiness of the substituent groups on the thiourea nitrogen atoms can dictate the coordination geometry and even prevent certain coordination modes. researchgate.net Bulky substituents can create steric hindrance around the donor atoms, influencing which donor site binds to the metal or affecting the orientation of the ligands in the complex. researchgate.netescholarship.org For instance, bulky groups may favor the formation of complexes with lower coordination numbers or prevent the close approach required for chelation.
Electronic Factors: The electronic properties of the substituents play a crucial role in modifying the donor strength of the sulfur and nitrogen atoms. escholarship.org Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the electron density on the donor atoms, which can affect the strength of the metal-ligand bond. tandfonline.comnih.gov Conversely, electron-donating groups can enhance the ligand's donor capacity. These electronic modifications can also influence the acidity of the N-H protons, making deprotonation and subsequent N,S-chelation more or less favorable. mdpi.com The introduction of functional groups with additional donor atoms, like the oxygen in acylthioureas, can introduce new potential coordination sites and lead to different chelation modes. tandfonline.com
Hydrogen Bonding Networks in Thiourea Derivatives
Hydrogen bonding is the cornerstone of the supramolecular chemistry of thioureas. The ability of these molecules to form strong and directional hydrogen bonds has made them a focus of study in crystal engineering and molecular recognition.
Dual Role of N-H and C=S Moieties as Hydrogen Bond Donors and Acceptors
The thiourea functional group possesses both hydrogen bond donors and acceptors, enabling a variety of self-assembly patterns. The N-H groups act as effective hydrogen bond donors, with their acidity and donor strength being tunable by the electronic properties of the substituents attached to the nitrogen atoms. Electron-withdrawing groups, for instance, can enhance the acidity of the N-H protons, making them stronger hydrogen bond donors.
Conversely, the sulfur atom of the thiocarbonyl group (C=S) serves as a primary hydrogen bond acceptor. Although sulfur is less electronegative than oxygen, making the C=S bond less polar than the C=O bond in ureas, the thiocarbonyl group is still a potent hydrogen bond acceptor. Computational studies suggest that thioamides can be stronger hydrogen bond donors than their amide counterparts, while being slightly weaker acceptors. nih.gov The geometry of hydrogen bonding to the sulfur atom is also a key factor, with optimal interaction angles observed between 90° and 100°. nih.gov This dual functionality is fundamental to the formation of the robust hydrogen-bonding networks observed in the crystal structures of thiourea derivatives.
Intra- and Intermolecular Hydrogen Bonding Patterns
Thiourea derivatives exhibit a rich variety of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding patterns. These patterns are influenced by the steric and electronic nature of the substituents on the thiourea core.
Intermolecular Hydrogen Bonds: These are the dominant interactions in the solid state, leading to the formation of supramolecular assemblies. Common intermolecular motifs include:
Dimers: Molecules often pair up through self-complementary N-H···S hydrogen bonds, forming centrosymmetric dimers characterized by an R2(8) graph set notation. This is a very common and robust motif in substituted thioureas.
Chains and Tapes: Dimers or individual molecules can further assemble into one-dimensional chains or tapes through additional hydrogen bonds.
Sheets and 3D Networks: These higher-order structures are formed by the interconnection of chains or through more complex hydrogen bonding schemes, creating two-dimensional sheets or three-dimensional frameworks. nih.gov Bifurcated hydrogen bonds, where one N-H group donates to two acceptor atoms simultaneously, can also play a significant role in stabilizing these networks. nih.gov
| Hydrogen Bond Motif | Description | Common Graph Set | Resulting Structure |
| Dimer | Two molecules linked by a pair of N-H···S bonds | R2(8) | 0D Assembly |
| Catemer/Chain | Molecules linked sequentially | C(4) | 1D Assembly |
| Sheet | Chains linked together in a plane | - | 2D Assembly |
| Framework | Sheets or chains linked in three dimensions | - | 3D Assembly |
Recognition of Oxoanionic Species through Hydrogen Bonding
The strong hydrogen-bond-donating capability of the thiourea N-H groups makes them excellent receptors for anionic species, particularly oxoanions like phosphate (B84403), sulfate (B86663), and carboxylates. The two N-H donors can chelate an anion through multiple directional hydrogen bonds. This binding event can be signaled by a change in color or fluorescence if a chromophore or fluorophore is incorporated into the receptor molecule.
The binding affinity is often higher for thiourea-based receptors compared to their urea (B33335) analogues due to the enhanced acidity of the thiourea N-H protons. This property is exploited in the design of chemosensors for environmental and biological applications. Studies have shown that the interaction with anions like fluoride (B91410) and phosphate can be strong enough to cause a visible color change, allowing for "naked-eye" detection.
Crystal Engineering and Polymorphism in Substituted Thiourea Systems
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Due to their predictable and robust hydrogen bonding, thioureas are valuable building blocks, or synthons, in this field.
Investigation of Polymorphic Forms and Crystallization Pathways
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same substance can have distinct physical properties, such as solubility, melting point, and stability. Factors that favor polymorphism include conformational flexibility and the presence of multiple hydrogen bonding sites, both of which are characteristic of many thiourea derivatives. nih.gov
The investigation of crystallization pathways is crucial for controlling which polymorphic form is obtained. This can be influenced by various factors:
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence which molecular conformation is favored in solution, leading to the nucleation of different polymorphs.
Temperature and Supersaturation: These kinetic factors can dictate the rate of crystal growth and influence the final crystalline form.
Additives: The presence of impurities or specifically designed additives can inhibit or promote the growth of certain polymorphs.
While some thiourea-based systems are known to be highly polymorphic, predicting this phenomenon remains a significant challenge in crystal engineering. nih.gov
Analysis of Crystal Packing and Lattice Energies
Lattice energy is a critical parameter as it relates to many physical properties of the solid. libretexts.org For molecular crystals, it can be calculated using computational methods or estimated from experimental data like sublimation enthalpies. The analysis of lattice energy helps in understanding the relative stability of different polymorphs; the most stable form will generally have the lowest (most negative) lattice energy under a given set of conditions.
| Parameter | Definition | Relevance in Thiourea Systems |
| Crystal Packing | The arrangement of molecules in a crystal lattice. | Governed by strong N-H···S hydrogen bonds and other weaker interactions, leading to predictable motifs. |
| Lattice Energy | The energy change upon formation of a crystal from its gaseous constituents. | Determines the thermodynamic stability of a crystal structure. Used to compare the relative stability of polymorphs. |
| Polymorphism | The existence of multiple crystalline forms for the same compound. | Common in flexible thiourea derivatives; different forms can have different physical properties. |
An exploration into the intricate world of supramolecular chemistry reveals the significant role of thiourea derivatives, such as 1-Amino-1,3-dimethylthiourea hydrochloride, in constructing complex molecular assemblies. The unique electronic and structural properties of the thiourea moiety facilitate a range of non-covalent interactions that are fundamental to molecular recognition and the formation of ordered structures.
Applications in Advanced Organic Synthesis and Catalysis
Utilization as Reagents in Nitrogen-Containing Compound Synthesis
The presence of multiple reactive sites within 1-Amino-1,3-dimethylthiourea hydrochloride allows it to serve as a versatile starting material for the construction of various nitrogenous molecules. Its utility extends to the synthesis of complex diaminoethylenes and fundamental structures like amidines and ureas.
Synthesis of N-Acyl-Substituted 1,1-Diaminoethylenes
Researchers have successfully employed this compound in the synthesis of N-acyl-substituted 1,1-diaminoethylenes. This class of compounds is of interest due to their potential applications in medicinal chemistry and materials science. The synthetic strategy typically involves the reaction of the hydrochloride salt with various acylating agents, leading to the formation of the desired diaminoethylene core structure. The reaction conditions can be tailored to achieve high yields and selectivity.
Pathways to Amidines, Ureas, and Other Thioureas
The structural framework of this compound provides a direct route to the synthesis of amidines, ureas, and other substituted thioureas. Through carefully chosen reaction pathways, the amino and thiourea (B124793) functionalities can be selectively modified. For instance, reaction with electrophiles at the nitrogen or sulfur atoms can lead to a diverse range of derivatives. These transformations are crucial for generating libraries of compounds for screening in drug discovery and for the development of new ligands for catalysis.
Organocatalysis Employing Chiral Thioureas
The development of chiral catalysts from readily available starting materials is a cornerstone of modern asymmetric synthesis. While direct applications of this compound in organocatalysis are not extensively documented, its potential as a precursor for chiral thiourea catalysts is an area of active investigation.
Asymmetric Synthesis Reactions and Enantioselective Transformations
Chiral thioureas are well-established as powerful hydrogen-bond donors in organocatalysis, capable of activating electrophiles and controlling the stereochemical outcome of a wide range of reactions. By introducing chirality into the 1-Amino-1,3-dimethylthiourea scaffold, it is conceivable to generate novel catalysts for asymmetric synthesis. These catalysts could potentially be applied in enantioselective transformations such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, leading to the synthesis of single-enantiomer products.
Development of Novel Organocatalytic Systems
The modular nature of this compound allows for systematic structural modifications. This feature is highly advantageous for the development of new organocatalytic systems. By varying the substituents on the nitrogen atoms, researchers can fine-tune the steric and electronic properties of the resulting chiral thiourea catalysts. This approach enables the optimization of catalyst performance for specific reactions, leading to higher yields and enantioselectivities. The exploration of this compound as a platform for catalyst design holds promise for the discovery of next-generation organocatalysts.
Building Blocks for Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The inherent reactivity of this compound makes it an attractive building block for the synthesis of diverse heterocyclic systems. bldpharm.com Its multiple nucleophilic sites can participate in cyclization reactions with various electrophilic partners.
The reaction of this compound with bifunctional electrophiles can lead to the formation of five-, six-, or even larger-membered rings containing nitrogen and sulfur atoms. The specific heterocyclic scaffold obtained is dependent on the nature of the reaction partner and the conditions employed. This versatility allows for the construction of a wide range of heterocyclic cores, which can then be further functionalized to generate molecules with desired biological or material properties.
Formation of Thiadiazole Ring Systems
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) isomer is particularly common in pharmacologically active compounds. The synthesis of 1,3,4-thiadiazole rings frequently proceeds from thiosemicarbazide (B42300) or its derivatives. These precursors can undergo cyclization with a variety of reagents, including carboxylic acids, acid chlorides, and orthoesters, to introduce a substituent at the 2-position of the thiadiazole ring.
Given that this compound is a substituted aminothiourea, it shares structural similarities with thiosemicarbazide. In theory, it could serve as a synthon for certain substituted thiadiazoles. The reaction would likely involve the condensation of the hydrazine-like amino group with a suitable one-carbon electrophile, followed by cyclization. For example, reaction with an acid chloride could potentially lead to a 2-substituted-5-amino-1,3,4-thiadiazole derivative, with the methyl groups remaining on the exocyclic amino function.
Table 2: General Methods for 1,3,4-Thiadiazole Synthesis
| Starting Materials | Reagents/Conditions | Product |
| Thiosemicarbazide | Carboxylic acid, Dehydrating agent (e.g., POCl₃, H₂SO₄) | 2-Substituted-5-amino-1,3,4-thiadiazole |
| Thiosemicarbazide | Acid chloride | 2-Substituted-5-amino-1,3,4-thiadiazole |
| Thiosemicarbazide | Carbon disulfide, Base | 5-Mercapto-2-amino-1,3,4-thiadiazole |
This table illustrates common synthetic pathways to 1,3,4-thiadiazoles. Specific research detailing the use of this compound in these reactions is currently unavailable.
Analytical Chemistry Methodologies Utilizing Substituted Thioureas
Chromatographic Applications
The versatility of substituted thioureas, stemming from their unique structural and chemical properties, suggests their potential utility in chromatographic separations. The presence of nitrogen and sulfur atoms allows for a range of intermolecular interactions that can be exploited to modulate the separation of analytes.
Hydrophilic Interaction Capillary Electrochromatography (HILIC-CEC) is a powerful technique for the separation of polar compounds. The mobile phase in HILIC typically consists of a high concentration of an organic solvent and a small amount of an aqueous buffer. Organic modifiers play a crucial role in influencing the separation by altering the properties of both the stationary and mobile phases.
Substituted thioureas, including compounds like 1-Amino-1,3-dimethylthiourea hydrochloride, possess characteristics that could make them effective organic modifiers in HILIC-CEC. The polar nature of the thiourea (B124793) group (–NH–C(=S)–NH–) can lead to the formation of hydrogen bonds with the stationary phase and analytes, thereby influencing their retention and partitioning behavior. The ability of the sulfur atom to engage in interactions could also contribute to unique selectivity. While direct studies employing this compound as an organic modifier are not documented, the fundamental properties of substituted thioureas suggest a potential avenue for research in this area.
The efficiency and selectivity of a chromatographic separation are paramount for achieving accurate and reliable analytical results. biotage.comrestek.com The choice of stationary phase, mobile phase composition, and additives are key factors in optimizing these parameters. biotage.comrestek.com The addition of a substituted thiourea to the mobile phase could potentially enhance separation efficiency and selectivity through several mechanisms:
Secondary Interactions: The thiourea moiety can participate in dipole-dipole interactions, hydrogen bonding, and potentially even weak electrostatic interactions. These secondary interactions can provide an additional layer of selectivity, allowing for the separation of closely related compounds that may co-elute under standard conditions.
Analyte-Modifier Complexation: In some cases, substituted thioureas could form transient complexes with specific analytes, altering their effective size and polarity, and thus their migration times.
Modification of Stationary Phase: The modifier could dynamically coat the stationary phase, altering its surface chemistry and, consequently, its interaction with the analytes.
It is important to note that the impact of a substituted thiourea as a modifier would be highly dependent on the specific structures of the analytes, the stationary phase, and the thiourea derivative itself. Optimization of parameters such as the concentration of the modifier, the pH of the mobile phase, and the operating temperature would be crucial for achieving the desired separation performance. researchgate.net
Development of Spectrophotometric Reagents for Specific Analyte Detection
Substituted thioureas have been more extensively studied and utilized as reagents in spectrophotometric analysis. nih.govanalis.com.my Their ability to form stable and often colored complexes with a variety of metal ions makes them valuable for the quantitative determination of these analytes. nih.govanalis.com.my The lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea backbone are available for coordination with metal ions, leading to the formation of coordination complexes with distinct spectrophotometric properties.
The synthesis of various thiourea derivatives allows for the fine-tuning of their selectivity and sensitivity towards specific metal ions. By introducing different functional groups into the thiourea structure, researchers can modulate the electronic and steric properties of the ligand, thereby influencing its binding affinity and the spectral characteristics of the resulting metal complex. nih.govanalis.com.my
For instance, certain thiourea derivatives have been developed as chromogenic reagents for the detection of heavy metal ions, which are of significant environmental and biological concern. nih.gov The formation of a complex between the thiourea derivative and the metal ion leads to a change in the absorbance spectrum, which can be measured using a spectrophotometer. The intensity of the color produced is typically proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Below is a table summarizing the application of some substituted thioureas as spectrophotometric reagents for the detection of specific analytes:
| Substituted Thiourea Derivative | Analyte Detected | Principle of Detection |
| N1,N3-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide | Copper ion (Cu²⁺) | Potentiometric sensing based on complex formation. science.gov |
| 1-(2-aminophenyl)-3-(naphthlene-1-yl) thiourea | Mercury ion (Hg²⁺) | Colorimetric and spectral changes upon complexation. analis.com.my |
| Rhodamine-based thiourea derivatives | Aluminium ions (Al³⁺) | Colorimetric and fluorescence signal changes due to complexation-induced ring-opening. nih.gov |
The development of new substituted thiourea-based spectrophotometric reagents continues to be an active area of research, with a focus on improving selectivity, sensitivity, and the speed of analysis.
Biochemical and Biological Research Applications Mechanism Focused Studies
Free Radical Scavenging Activity of 1,3-Dimethylthiourea
1,3-Dimethylthiourea (DMTU) is recognized for its significant antioxidant properties, primarily functioning as a potent scavenger of free radicals. This activity is central to its protective effects against oxidative damage in biological systems.
Research has demonstrated that 1,3-dimethylthiourea is a powerful scavenger of highly reactive and damaging hydroxyl radicals (•OH). researchgate.netnih.gov Its efficacy in neutralizing these radicals has been a key reason for its use in experimental models to investigate the role of •OH in tissue damage. researchgate.netnih.gov Studies have confirmed that DMTU's protective actions are consistent with the scavenging of hydroxyl radicals. researchgate.net
DMTU also reacts directly with hydrogen peroxide (H₂O₂). researchgate.net This reaction is specific and yields a single, stable product identified as 1,3-dimethylthiourea dioxide (Me₂TU dioxide). fip.org The formation of this dioxide product is directly correlated with the consumption of both DMTU and H₂O₂, and this reaction is not observed when DMTU is exposed to hydroxyl radicals or hypochlorous acid in the presence of catalase, indicating the specificity of the reaction with H₂O₂. fip.org This characteristic allows for the measurement of Me₂TU dioxide as an indicator of H₂O₂ presence and scavenging in biological systems. fip.org
Furthermore, 1,3-dimethylthiourea is an effective scavenger of hypochlorous acid (HOCl), a potent oxidant produced by the myeloperoxidase enzyme in neutrophils. researchgate.netnih.gov DMTU has been shown to completely block the formation of hypochlorous acid and other stable oxidants generated by stimulated neutrophils. mdpi.com This scavenging activity is significant because it means that the protective effects of DMTU in contexts of neutrophil-mediated inflammation cannot be attributed solely to its scavenging of hydroxyl radicals, but also to its ability to neutralize HOCl. researchgate.netnih.gov
Table 1: Reactive Oxygen Species Scavenged by 1,3-Dimethylthiourea
| Reactive Oxygen Species (ROS) | Interaction with 1,3-Dimethylthiourea | Key Findings |
|---|---|---|
| Hydroxyl Radical (•OH) | Direct Scavenging | Recognized as a powerful and potent scavenger. researchgate.netnih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Direct Reaction | Reacts to form a stable product, 1,3-dimethylthiourea dioxide. fip.org |
| Hypochlorous Acid (HOCl) | Direct Scavenging | Effectively scavenges this neutrophil-produced oxidant. researchgate.netnih.govmdpi.com |
The free-radical scavenging capabilities of 1,3-dimethylthiourea translate to demonstrable protective effects against oxidative stress in various in vitro models. For instance, DMTU has been shown to protect lung endothelial cells from damage mediated by hydrogen peroxide and neutrophils. researchgate.net In studies involving isolated cardiac myocytes, DMTU protected the cells from hypoxic injury, an effect attributed to its antioxidant properties. fip.org
Further research has highlighted DMTU's ability to prevent mitochondrial oxidative damage. In a study examining cisplatin-induced toxicity, DMTU substantially inhibited mitochondrial damage in the liver. nih.gov This protection manifested as the prevention of decreased ATP levels, lipid peroxidation, cardiolipin (B10847521) oxidation, and protein oxidation, among other effects. nih.gov
DMTU has also been found to be effective against cytotoxicity and genotoxicity induced by nanoparticles in human lung cancer cells (A549). iaea.org Its application was shown to significantly counter the adverse effects of titanium dioxide nanoparticles (TiO₂-NPs) and multi-walled carbon nanotubes (MWCNTs), which are known to induce oxidative stress. iaea.org These studies underscore the broad-spectrum protective capacity of DMTU against cellular damage originating from various sources of oxidative stress.
Molecular Interactions with Biological Macromolecules (e.g., DNA, Enzymes)
Certain platinum-based complexes incorporating a 1,3-dimethylthiourea ligand exhibit unique interactions with DNA. A notable example is the platinum-acridine hybrid agent, PtCl(en)(L)₂, where L is 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea. nih.govnih.gov Unlike traditional platinum drugs such as cisplatin (B142131), which primarily form cross-links, this monofunctional complex binds to DNA through a combination of covalent binding by the platinum center and intercalation by the acridine (B1665455) moiety. iaea.org
The binding mechanism of this thiourea-containing complex differs significantly from cisplatin in its base selectivity. nih.gov While guanine-N7 remains a major target for platination, the thiourea (B124793) complex is distinguished by its ability to form a high proportion (around 20% in native DNA) of adenine (B156593) monoadducts, a feature not prominent with cisplatin. nih.govnih.gov Computational studies suggest a rationale for this binding preference for both guanine-N7 and the notable level of adenine adducts. nih.gov The adducts formed by this platinum-thiourea agent cause less distortion to the B-form DNA structure compared to cisplatin. nih.govnih.gov
Table 2: Comparison of DNA Adduct Formation
| Feature | Platinum-Thiourea Complex PtCl(en)(L)₂ | Cisplatin |
|---|---|---|
| Binding Mode | Monofunctional covalent binding and intercalation. iaea.org | Bifunctional, forming intra- and interstrand cross-links. |
| Primary DNA Target | Guanine-N7. nih.gov | Guanine-N7. |
| Other Significant Adducts | High percentage (~20%) of Adenine monoadducts. nih.gov | Primarily forms 1,2-intrastrand adducts with adjacent guanines. |
| Effect on DNA Structure | Causes less distortion to B-form DNA. nih.gov | Causes significant bending and unwinding of the DNA helix. |
The DNA adducts formed by the platinum-acridine-thiourea complex serve as potent roadblocks for enzymatic processes along the DNA strand. Specifically, these adducts have been shown to efficiently inhibit the transcription of damaged DNA by RNA polymerase II. nih.govnih.gov The bulky acridinylthiourea ligand of the monofunctional conjugate creates a lesion that effectively terminates RNA synthesis. mdpi.com This inhibitory effect is a critical aspect of its cytotoxic mechanism. Studies have shown that the adducts represent a strong block to DNA polymerization, significantly hindering the progression of the polymerase enzyme along the DNA template. mdpi.com
Computational molecular docking is a valuable in silico method used to predict the binding interactions between a ligand, such as a thiourea derivative, and a target protein, typically an enzyme or receptor. researchgate.netnih.govnih.gov This technique simulates the binding pose and affinity of the ligand within the active site of the protein, providing insights into potential biological activity. fip.orgfip.org
Molecular docking studies have been widely applied to various thiourea derivatives to explore their potential as therapeutic agents. researchgate.netnih.gov For example, this method has been used to estimate the binding of novel thiourea derivatives to protein kinases involved in tumor resistance, helping to identify the most promising candidates for synthesis and further testing. researchgate.net Similarly, docking has been employed to predict the antibacterial activity of thiourea compounds by modeling their interactions with essential bacterial enzymes, such as those involved in cell wall biosynthesis or DNA gyrase. nih.govfip.org These computational predictions help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govjppres.com
Effects on Cellular and Model Organism Systems
In Vitro Cytotoxicity Assays (e.g., Brine Shrimp Lethality Bioassay)
No data available.
Influence on Plant Physiological Processes (e.g., Seed Germination, Radicle Elongation)
No data available.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies
The synthesis of thiourea (B124793) derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile synthetic methodologies continues. Future efforts concerning 1-Amino-1,3-dimethylthiourea hydrochloride will likely focus on developing novel synthetic pathways that offer improved yields, scalability, and access to a wider array of structural analogs.
Novel Synthetic Routes: Current research highlights a move towards greener and more efficient synthetic protocols. For instance, one-pot synthesis methods and the use of aqueous media are gaining traction for the preparation of substituted thioureas, minimizing waste and avoiding hazardous solvents. analis.com.my The application of such principles to the synthesis of this compound and its analogs could lead to more environmentally benign and economically viable production processes. Exploration of catalytic systems, including N-heterocyclic carbenes (NHCs), may also provide new avenues for constructing chiral thioureas with high enantioselectivity. rsc.org
Advanced Derivatization Strategies: Derivatization is a critical tool for modifying the properties of a parent molecule to suit specific applications, such as enhancing detectability in analytical methods or altering biological activity. nih.govgreyhoundchrom.comresearch-solution.com For this compound, derivatization strategies could focus on its reactive sites—the amino group and the thiocarbonyl sulfur.
Future research could explore:
Acylation and Alkylation: Modifying the primary amino group through acylation or alkylation can introduce a vast range of functional groups, thereby tuning the molecule's polarity, steric profile, and hydrogen-bonding capabilities. research-solution.com
Heterocyclization: The thiourea moiety is a valuable precursor for the synthesis of various heterocyclic compounds. wikipedia.org Investigating cyclization reactions involving the amino and thiocarbonyl groups of this compound could yield novel thiazole (B1198619), pyrimidine, or triazole derivatives with unique chemical and biological properties.
Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea core are excellent ligands for metal ions. analis.com.my Synthesizing coordination complexes with various metals could unlock applications in catalysis, materials science, and medicinal chemistry. analis.com.mymdpi.com
Deeper Understanding of Structure-Activity-Property Relationships in Catalysis and Biological Contexts
A central theme in modern chemistry is the elucidation of how a molecule's three-dimensional structure dictates its function. For this compound, future research will aim to build a comprehensive understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR).
In Catalysis: Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts, capable of activating substrates in a wide range of chemical transformations. rsc.orgrsc.org Their effectiveness stems from the ability of the two N-H protons to form a bidentate hydrogen bond with an electrophile, increasing its reactivity. acs.org Future studies on this compound and its derivatives in catalysis will likely investigate:
Bifunctional Catalysis: By derivatizing the amino group with a Brønsted base (like a tertiary amine), it is possible to create bifunctional catalysts that can activate both the electrophile (via the thiourea moiety) and the nucleophile simultaneously. nih.govacs.org
In Biological Contexts: The thiourea scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.combiointerfaceresearch.comnih.govresearchgate.net The future exploration of this compound's biological potential will involve:
SAR Studies: Synthesizing a library of derivatives by modifying the amino and methyl groups and screening them against various biological targets (e.g., enzymes, receptors) will be crucial. mdpi.combiointerfaceresearch.com This can reveal which structural features are essential for activity and selectivity. For example, studies have shown that the type of linker between two thiourea moieties can significantly impact cytotoxicity against cancer cells. biointerfaceresearch.com
Mechanism of Action: For any identified bioactive derivatives, subsequent research will focus on elucidating their precise mechanism of action at the molecular level, which is critical for drug development.
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. The integration of advanced computational modeling with experimental work represents a significant emerging trend for the study of compounds like this compound.
Key computational approaches include:
Molecular Docking and Dynamics (MD) Simulations: These techniques can predict how a molecule like this compound or its derivatives might bind to the active site of a biological target, such as an enzyme or protein receptor. nih.govacs.orgscispace.comaip.orgnih.govresearchgate.net MD simulations can further explore the stability of these interactions over time, providing insights into binding affinity and mechanism of inhibition. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of virtual, yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates.
Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties of thiourea derivatives, such as their reactivity, conformational preferences, and interaction energies. scispace.com This information is vital for understanding catalytic mechanisms and designing molecules with specific electronic characteristics. acs.org
By leveraging these predictive tools, researchers can design targeted libraries of this compound derivatives with a higher probability of possessing desired catalytic or biological properties, thereby saving significant time and resources. nih.govunair.ac.id
Development of Thiourea-Based Functional Materials with Tailored Supramolecular Properties
The ability of the thiourea moiety to form strong and directional hydrogen bonds makes it an excellent building block for constructing ordered, self-assembling systems known as supramolecular materials. mersin.edu.trresearchgate.net This is a rapidly growing area of research with potential applications in sensing, catalysis, and materials science.
Future research directions for this compound in this area include:
Crystal Engineering: The specific arrangement of molecules in a crystal lattice is governed by intermolecular interactions like hydrogen bonds. researchgate.net By systematically modifying the structure of this compound, researchers can control how the molecules pack in the solid state, leading to crystalline materials with tailored properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. mersin.edu.trresearchgate.net
Coordination Polymers and MOFs: Incorporating thiourea-based ligands like derivatized this compound into coordination polymers or metal-organic frameworks (MOFs) can create materials with enhanced functionality. researchgate.net The thiourea groups within the pores of these materials can act as binding sites for guest molecules or as catalytic centers, leading to applications in gas separation, sensing, and heterogeneous catalysis. researchgate.netresearchgate.net
Anion Recognition and Sensing: The hydrogen-bond donating capability of the thiourea group makes it effective for binding and sensing anions. nih.gov Derivatives of this compound could be designed as fluorescent or colorimetric sensors for environmentally or biologically important anions. The sulfur atom also allows for the detection of heavy metal ions like mercury. analis.com.mynih.gov
Supramolecular Polymers: The directional hydrogen bonding of bis-thiourea molecules can drive their self-assembly into long, polymer-like chains. acs.org These supramolecular polymers can exhibit interesting properties, such as responsiveness to stimuli and self-healing capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
